2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a 3,4-dimethoxyphenyl group and an ethynyl linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenylacetylene and 6-methylpyridine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways related to inflammation and cell proliferation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but differs in its overall structure and applications.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine: Another compound with a similar phenyl group but different core structure.
Uniqueness
2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine is unique due to its ethynyl linkage and pyridine ring, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.
Properties
CAS No. |
823198-83-0 |
---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C16H15NO2.ClH/c1-12-5-4-6-14(17-12)9-7-13-8-10-15(18-2)16(11-13)19-3;/h4-6,8,10-11H,1-3H3;1H |
InChI Key |
QNFXCBNTLLTVEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=C(C=C2)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.